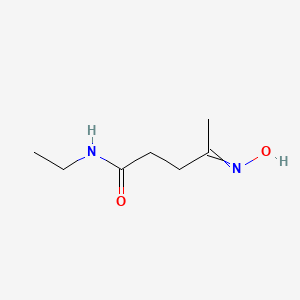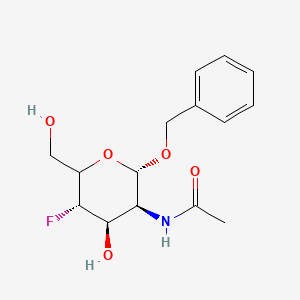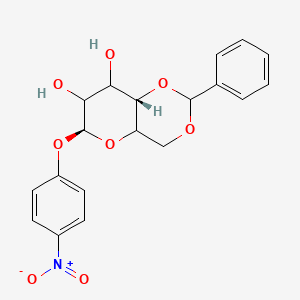
p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside is a complex organic molecule with a unique structure that includes a pyrano-dioxine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside typically involves multiple steps. One common approach is the reaction of 4-nitrophenol with glycidol to form an intermediate, which is then subjected to further reactions to build the pyrano-dioxine ring system. The reaction conditions often involve the use of catalysts such as CuI and bases like NaHCO3 in solvents like acetonitrile .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like KMnO4 or OsO4 can be used.
Reduction: Reagents such as NaBH4 or LiAlH4 are commonly employed.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, the compound or its derivatives could be explored for their therapeutic potential, particularly if they exhibit bioactivity in preliminary studies.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzodioxine: A related compound with a simpler structure.
1,3-Benzodioxin-4-one: Another compound with a similar dioxine ring system.
Uniqueness
The uniqueness of p-Nitrophenyl 4,6-benzylidene-beta-D-glucopyranoside lies in its specific substitution pattern and the presence of both phenoxy and nitro groups, which confer distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol' involves the formation of the pyrano[3,2-d][1,3]dioxine ring system through a cyclization reaction. The nitrophenyl and phenyl groups are introduced through standard organic synthesis reactions.", "Starting Materials": [ "4-hydroxybenzaldehyde", "2,4-dinitrophenol", "benzaldehyde", "phenylacetic acid", "formaldehyde", "acetic anhydride", "sodium acetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "tetrahydrofuran", "toluene", "diethyl ether", "methanol", "ethyl acetate", "dichloromethane" ], "Reaction": [ "1. Condensation of 4-hydroxybenzaldehyde with 2,4-dinitrophenol in the presence of acetic anhydride and sodium acetate to form 4-(2,4-dinitrophenyl)-2-hydroxybenzaldehyde.", "2. Reduction of 4-(2,4-dinitrophenyl)-2-hydroxybenzaldehyde with sodium borohydride in methanol to form 4-(2,4-dinitrophenyl)-2-hydroxybenzyl alcohol.", "3. Condensation of 4-(2,4-dinitrophenyl)-2-hydroxybenzyl alcohol with benzaldehyde in the presence of acetic acid and sodium acetate to form (2E)-4-(2,4-dinitrophenyl)-2-(phenylmethylene)-2,3-dihydro-1H-pyrrole-3,5-dione.", "4. Reduction of (2E)-4-(2,4-dinitrophenyl)-2-(phenylmethylene)-2,3-dihydro-1H-pyrrole-3,5-dione with sodium borohydride in methanol to form (2E)-4-(2-amino-4-nitrophenyl)-2-(phenylmethylene)-2,3-dihydro-1H-pyrrole-3,5-dione.", "5. Condensation of (2E)-4-(2-amino-4-nitrophenyl)-2-(phenylmethylene)-2,3-dihydro-1H-pyrrole-3,5-dione with phenylacetic acid in the presence of acetic acid and acetic anhydride to form (2E)-4-(2-(4-nitrophenyl)hydrazono)-2-phenyl-2,3-dihydro-1H-pyrrole-3,5-dione.", "6. Cyclization of (2E)-4-(2-(4-nitrophenyl)hydrazono)-2-phenyl-2,3-dihydro-1H-pyrrole-3,5-dione with formaldehyde in the presence of sodium hydroxide in tetrahydrofuran to form (6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol.", "7. Purification of the final compound using column chromatography with a solvent system of toluene and diethyl ether or dichloromethane and ethyl acetate." ] } | |
Numéro CAS |
83167-73-1 |
Formule moléculaire |
C19H19NO8 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
(4aR,6S,7R,8R,8aR)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C19H19NO8/c21-15-16(22)19(26-13-8-6-12(7-9-13)20(23)24)27-14-10-25-18(28-17(14)15)11-4-2-1-3-5-11/h1-9,14-19,21-22H,10H2/t14-,15-,16-,17+,18?,19-/m1/s1 |
Clé InChI |
BGBDVEKOBCWPHZ-OGDGCPSESA-N |
SMILES isomérique |
C1[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
SMILES |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
SMILES canonique |
C1C2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)OC(O1)C4=CC=CC=C4 |
Synonymes |
4-Nitrophenyl 4,6-O-(Phenylmethylene)-β-D-galactopyranoside; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)



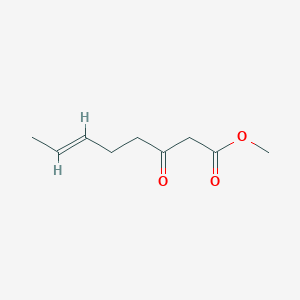
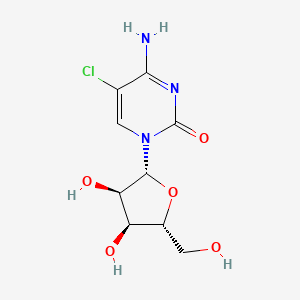
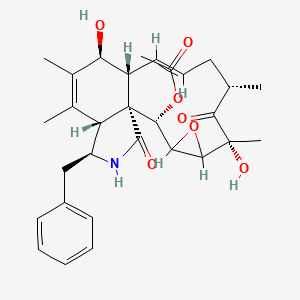
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
